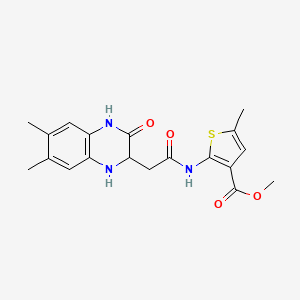

Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-5-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxaline derivatives, which includes the class of compounds that “Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-5-methylthiophene-3-carboxylate” belongs to, has been extensively studied . Various methods of synthetic strategies have been presented, including condensation of aromatic diamines and dicarbonyl derivatives, intramolecular cyclization of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. For detailed information, one would typically look for properties such as molecular weight, boiling point, melting point, solubility, and stability under various conditions .Aplicaciones Científicas De Investigación

One-Pot Synthesis of Tetrasubstituted Thiophenes

A one-pot synthesis method for tetrasubstituted thiophenes utilizes a [3 + 2] annulation strategy. This process involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of sodium methoxide, yielding excellent yields. The method highlights the efficient and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions (Sahu et al., 2015).

New Synthesis of Polyfunctionalized Quinolines

The compound reacts with dimethyl acetylenedicarboxylate (DMAD) to produce polyfunctionalized quinolines. This reaction pathway offers a new synthesis method for creating diverse quinoline derivatives, contributing to advancements in heterocyclic chemistry (Tominaga et al., 1994).

Synthesis of Pyrimido[1,2‐a]benzimidazoles

The reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate produces methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, demonstrating the compound's role in the synthesis of pyrimido[1,2‐a]benzimidazoles. This pathway indicates its potential application in synthesizing novel heterocyclic compounds (Troxler & Weber, 1974).

Methylglyoxal Detection

In the context of detecting methylglyoxal, a reactive alpha-oxoaldehyde, the compound may be used as a precursor in the synthesis of derivatives for quantifying methylglyoxal in biological samples. This application is crucial for studying the role of methylglyoxal in various biological processes and diseases (Nemet et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-9-5-13-14(6-10(9)2)21-17(24)15(20-13)8-16(23)22-18-12(19(25)26-4)7-11(3)27-18/h5-7,15,20H,8H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJCKIIQUWIVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(S3)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2780589.png)

![N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2780593.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2780606.png)

![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)

![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)